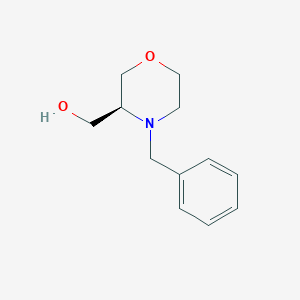

(s)-(4-Benzylmorpholin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(3S)-4-benzylmorpholin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLXVETYMUMERG-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363825 | |

| Record name | (s)-(4-benzylmorpholin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101376-25-4 | |

| Record name | (s)-(4-benzylmorpholin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(s)-(4-Benzylmorpholin-3-yl)methanol chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of (S)-(4-Benzylmorpholin-3-yl)methanol, a chiral morpholine derivative of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties and Structure

This compound is a versatile synthetic intermediate, valued for its specific stereochemistry which is crucial for targeted biological interactions.[1] The morpholine scaffold is a privileged structure in medicinal chemistry, often enhancing pharmacokinetic properties like solubility and metabolic stability in bioactive molecules.[1] The hydrochloride salt form is frequently used in pharmaceutical applications to improve stability, crystallinity, and handling.[2]

Structural and Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [3][4] |

| Molecular Weight | 207.27 g/mol | [1][3] |

| IUPAC Name | [(3S)-4-benzylmorpholin-3-yl]methanol | [1][3] |

| CAS Number | 101376-25-4 | [1][3] |

| InChI | InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | [1][3] |

| SMILES | C1=CC=C(C=C1)CN2CCOC(C2)CO | [4] |

| XLogP3 | 0.8 | [3] |

| Topological Polar Surface Area | 32.7 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

Hydrochloride Salt Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ClNO₂ | [2][5] |

| Molecular Weight | 243.73 g/mol | [2][5] |

| CAS Number | 916483-67-5 | [2][5] |

| SMILES | OC[C@@H]1N(CC2=CC=CC=C2)CCOC1.[H]Cl | [5] |

Experimental Protocols

The synthesis of this compound and its derivatives involves several key steps, which are detailed below. These protocols are derived from established chemical literature and supplier documentation.[2]

Step 1: Benzylation of (S)-Morpholin-3-ylmethanol

-

Reaction: (S)-Morpholin-3-ylmethanol is alkylated with benzyl bromide to introduce the benzyl group at the 4-position of the morpholine ring.[2]

-

Reagents and Conditions:

-

Workup: The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in dichloromethane, washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide, dried over sodium sulfate, filtered, and concentrated.[2]

-

Yield: 89%[2]

-

Characterization: Mass spectrometry confirms the product with an [M+H]⁺ ion at m/z 208.[2]

Step 2: Conversion to Hydrochloride Salt

-

Reaction: The free base, this compound, is converted to its hydrochloride salt to enhance its physicochemical properties.[2]

-

Reagents and Conditions:

-

Substrate: this compound

-

Reagent: Hydrochloric acid

-

Solvent: Ethanol or Ethyl Acetate[2]

-

-

Workup: The procedure follows standard acid-base salt preparation protocols, which typically involve precipitation of the salt from the solution, followed by filtration and drying.[2]

Step 3: Chlorination to (S)-4-Benzyl-3-(chloromethyl)morpholine

-

Reaction: The primary alcohol of the this compound intermediate is converted to a chloride.[2]

-

Reagents and Conditions:

-

Workup: Aqueous sodium hydroxide is added, followed by neutralization with 2N hydrochloric acid. The product is extracted with dichloromethane, washed with water and brine, dried, and concentrated.[2]

-

Yield: Quantitative (100%)[2]

-

Characterization: Mass spectrometry shows [M+H]⁺ at m/z 226.[2]

Analytical and Characterization Data

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of this compound and its derivatives.

| Technique | Description | Typical Results |

| ¹H-NMR Spectroscopy | Used for structural confirmation. | Characteristic multiplets for aromatic protons are observed around 7.2–7.4 ppm. Morpholine ring protons typically appear between 3.4–3.9 ppm, and the benzylic methylene protons are seen at 2.6–2.7 ppm.[2] |

| FTIR Spectroscopy | Confirms the presence of functional groups. | An O-H stretching band is expected around 3300 cm⁻¹, a C-O stretch near 1100 cm⁻¹, and vibrations characteristic of the morpholine ring. |

| Mass Spectrometry (ESI-MS) | Determines the molecular weight of the compound. | Electrospray ionization confirms the molecular ion [M+H]⁺, consistent with the calculated molecular weight.[2] |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | A C18 column with a gradient elution of acetonitrile and water (containing 0.1% TFA) is typically used, with UV detection at 254 nm. |

| Column Chromatography | Used for purification. | Purification is often achieved using silica gel chromatography with an ethyl acetate/hexane solvent system.[2] |

Biological Activity and Applications

This compound hydrochloride is recognized for its significant biological activities and serves as a crucial building block in the synthesis of more complex molecules.[2]

-

Chiral Intermediate: The (S)-configuration at the stereogenic center is vital for its specific interaction with biological targets like enzymes and receptors.[1][2] This makes it a valuable precursor for developing chiral drug candidates, especially those targeting neurological or metabolic disorders.[2]

-

Drug Discovery: It is used in the synthesis of complex molecules and as a reagent in various organic reactions.[2] Research is ongoing to explore its potential therapeutic applications by targeting specific molecular pathways.[2]

-

Mechanism of Action: The compound may exert its biological effects by interacting with and modulating the activity of enzymes, receptors, or other proteins within signaling or metabolic pathways.[2]

Visualizations

Synthetic Pathway and Derivatization

Caption: Synthetic workflow for this compound and its key derivatives.

Analytical Characterization Workflow

Caption: Standard analytical workflow for the characterization of the synthesized compound.

References

- 1. This compound | RUO [benchchem.com]

- 2. This compound Hydrochloride | Benchchem [benchchem.com]

- 3. This compound | C12H17NO2 | CID 1514270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4-benzylmorpholin-3-yl)methanol;CAS No.:110167-20-9 [chemshuttle.com]

- 5. 916483-67-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to (S)-(4-Benzylmorpholin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(4-Benzylmorpholin-3-yl)methanol is a chiral morpholine derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block in the asymmetric synthesis of various biologically active molecules, most notably the antidepressant (S,S)-Reboxetine. This technical guide provides a comprehensive overview of its chemical identity, synthesis protocols, and its role as a key synthetic intermediate. While direct quantitative biological data for this intermediate is not extensively available in public literature, its implicit pharmacological relevance is discussed in the context of the molecules it is used to create.

Chemical Identity and Properties

This compound is a well-defined chemical entity with the following identifiers and properties.

| Property | Value | Source |

| IUPAC Name | [(3S)-4-benzylmorpholin-3-yl]methanol | [1] |

| CAS Number | 101376-25-4 | [1] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| InChI Key | CPLXVETYMUMERG-LBPRGKRZSA-N | [2] |

| Canonical SMILES | C1COCC(N1CC2=CC=CC=C2)CO | [2] |

Its hydrochloride salt is also commonly used in synthesis to improve stability and handling.[3]

| Property | Value | Source |

| Compound | This compound Hydrochloride | [3] |

| CAS Number | 916483-67-5 | [3] |

| Molecular Formula | C₁₂H₁₈ClNO₂ | [3] |

| Molecular Weight | 243.73 g/mol | [3] |

Role in Pharmaceutical Synthesis

The primary significance of this compound lies in its role as a versatile chiral intermediate. The defined (S)-stereochemistry at the 3-position of the morpholine ring is critical for the stereoselective synthesis of pharmaceutical agents that target chiral biological entities like enzymes and receptors.[2]

Its most prominent application is in the synthesis of (S,S)-Reboxetine , a selective norepinephrine reuptake inhibitor used as an antidepressant. The following diagram illustrates the logical relationship of this compound as a key building block in drug discovery.

Experimental Protocols: Synthesis and Reactions

Detailed experimental protocols for the synthesis and subsequent reactions of this compound are crucial for its application in research and development.

Synthesis of this compound

This protocol details the benzylation of (S)-morpholin-3-ylmethanol.

| Parameter | Details |

| Reaction | Alkylation of (S)-Morpholin-3-ylmethanol with Benzyl Bromide |

| Base | N-ethyl-N,N-diisopropylamine (DIPEA) |

| Solvent | Acetonitrile |

| Temperature | Room temperature (~20°C) |

| Time | 2 hours |

| Workup | The reaction mixture is concentrated under reduced pressure, dissolved in dichloromethane, washed with saturated aqueous sodium bicarbonate and potassium hydroxide, dried over sodium sulfate, filtered, and concentrated. |

| Yield | 89% |

| Characterization | Mass spectrometry showed an [M+H]⁺ ion at m/z 208. |

The following diagram illustrates the workflow for this synthesis.

Subsequent Reactions

This compound is often converted to other intermediates for further synthesis.

3.2.1. Chlorination to (S)-4-Benzyl-3-(chloromethyl)morpholine

| Parameter | Details |

| Reaction | Treatment of the alcohol with thionyl chloride |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Time | 15 hours |

| Workup | Addition of aqueous sodium hydroxide, neutralization with 2N hydrochloric acid, extraction with dichloromethane, washing with water and brine, drying, and concentration. |

| Yield | Quantitative (100%) |

| Characterization | Mass spectrometry showed [M+H]⁺ at m/z 226. |

3.2.2. Debenzylation via Hydrogenolysis

| Parameter | Details |

| Reaction | Cleavage of the benzyl group |

| Catalyst | Palladium on carbon (Pd/C) |

| Reagent | Hydrogen gas (H₂) |

| Temperature | Room temperature |

| Outcome | Removal of the benzyl substituent to yield (S)-morpholin-3-ylmethanol. |

| Significance | Enables selective deprotection for further functionalization. |

The following diagram illustrates the synthetic utility and key reactions of the title compound.

Biological Activity and Potential Applications

While this compound is primarily utilized as a synthetic intermediate, its structural motifs are present in molecules with known biological activities. The inherent chirality is crucial for stereoselective interactions with biological targets.[2]

Qualitative studies and the pharmacology of its derivatives suggest that this structural class may be associated with:

-

Antidepressant Effects: As a precursor to Reboxetine, a norepinephrine reuptake inhibitor, it contributes to a class of compounds investigated for treating depression.

-

Antinociceptive Activity: Some derivatives have been studied for their potential to reduce pain perception.

-

Neuroprotective Properties: There is interest in this class of compounds for their potential to protect neurons from damage.

It is important to note that these are general activities associated with the broader class of molecules and not necessarily direct, quantified activities of this compound itself. Further research is required to elucidate its specific pharmacological profile.

Conclusion

This compound is a high-value chiral building block with a well-established role in the stereoselective synthesis of complex pharmaceutical agents. Its importance is underscored by its use in the production of the antidepressant (S,S)-Reboxetine. The synthetic protocols for its preparation and derivatization are well-documented and robust. While direct quantitative data on its biological activity is sparse, its structural features are integral to the pharmacological profiles of the final drug products. This guide provides essential technical information for researchers and developers working with this key intermediate, highlighting its synthetic utility and the logical pathways for its application in drug discovery.

References

An In-depth Technical Guide to (S)-(4-Benzylmorpholin-3-yl)methanol: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(4-Benzylmorpholin-3-yl)methanol is a chiral morpholine derivative that serves as a crucial building block in medicinal chemistry. Its structural features, particularly the chiral center and the versatile morpholine scaffold, make it a valuable intermediate in the synthesis of complex pharmaceutical agents, especially those targeting the central nervous system. This technical guide provides a comprehensive overview of the discovery and first reported synthesis of this compound, detailed experimental protocols, and a summary of its physicochemical and biological properties.

Introduction and Discovery

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | PubChem[2] |

| Molecular Weight | 207.27 g/mol | PubChem[2] |

| CAS Number | 101376-25-4 | PubChem[2] |

| Appearance | Not specified (likely an oil or low-melting solid) | N/A |

| Boiling Point | 322.7±22.0 °C (Predicted) | ECHEMI[1] |

| Density | 1.117±0.06 g/cm³ (Predicted) | ECHEMI[1] |

| pKa | 14.85±0.10 (Predicted) | ECHEMI[1] |

| XLogP3 | 0.8 | PubChem[2] |

First Reported Synthesis and Experimental Protocol

The most commonly cited and established synthesis of this compound is achieved through the N-alkylation of (S)-Morpholin-3-ylmethanol with benzyl bromide.

Reaction Scheme

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: N-Benzylation

This protocol is based on procedures reported by chemical suppliers and databases[3].

Materials:

-

(S)-Morpholin-3-ylmethanol

-

Benzyl bromide

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous potassium hydroxide (KOH)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a solution of (S)-Morpholin-3-ylmethanol in acetonitrile, add N,N-Diisopropylethylamine (DIPEA) to act as a base.

-

To this stirring mixture, add benzyl bromide dropwise at room temperature (~20°C).

-

Allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by silica gel chromatography.

Quantitative Data:

| Reactant | Molar Equiv. | Reagent/Solvent | Conditions | Reaction Time | Yield |

| (S)-Morpholin-3-ylmethanol | 1.0 | Benzyl Bromide, DIPEA, Acetonitrile | Room Temperature (~20°C) | 2 hours | 89%[3] |

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific high-resolution spectrum for this compound is not publicly available in the literature, the expected chemical shifts for related morpholinylmethanol derivatives are as follows[3]:

-

¹H-NMR (DMSO-d₆):

-

Aromatic Protons (Benzyl group): Multiplets in the range of δ 7.2–7.4 ppm.

-

Morpholine Ring Protons: Multiplets in the range of δ 3.5–4.0 ppm.

-

Benzylic Methylene Protons (-CH₂-Ph): Singlet or multiplet in the range of δ 2.6–2.7 ppm.

-

Hydroxymethyl Protons (-CH₂OH): Expected to be in the range of δ 3.4-3.6 ppm.

-

Alcohol Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent.

-

Mass Spectrometry

-

Electrospray Ionization (ESI-MS): The compound is expected to show a prominent [M+H]⁺ ion.

-

Calculated m/z for C₁₂H₁₈NO₂⁺: 208.1338

-

Observed m/z: 208[3]

-

Biological Activity and Potential Signaling Pathways

This compound and its derivatives are primarily utilized as building blocks in drug discovery, particularly for agents targeting the central nervous system. The morpholine moiety is a well-known pharmacophore that can interact with a variety of biological targets.

While the specific molecular targets of this compound itself are not extensively documented, it is reported to be an intermediate in the synthesis of non-stimulant appetite suppressants[1]. Compounds with a benzylmorpholine scaffold have been investigated as dual reuptake inhibitors of serotonin and norepinephrine[4]. Inhibition of these transporters increases the concentration of these neurotransmitters in the synaptic cleft, a mechanism central to the action of many antidepressant and anxiolytic drugs.

Below is a generalized workflow illustrating the role of such a compound in a drug discovery pipeline and a potential signaling pathway it might influence.

Caption: Drug discovery workflow utilizing the title compound.

Caption: Potential signaling pathway influenced by derivatives.

Conclusion

This compound is a synthetically accessible and valuable chiral intermediate. While its initial discovery is not prominently documented in academic literature, its widespread availability and the established protocols for its synthesis underscore its importance in the field of medicinal chemistry. The primary synthetic route via N-benzylation of (S)-morpholin-3-ylmethanol is efficient and high-yielding. The compound's true value lies in its role as a scaffold for the development of novel therapeutics, particularly those designed to modulate neurotransmitter systems in the central nervous system. Further research into the specific biological targets of its derivatives will continue to unlock its full potential in drug development.

References

Physical properties of (s)-(4-Benzylmorpholin-3-yl)methanol hydrochloride salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(4-Benzylmorpholin-3-yl)methanol hydrochloride is a chiral organic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a morpholine ring, a benzyl group, and a hydroxymethyl moiety with (S)-stereochemistry, makes it a valuable building block for the synthesis of complex biologically active molecules.[1] The morpholine scaffold is a privileged structure in drug development, known for imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of this compound hydrochloride, with a focus on its role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[3][4]

Physicochemical Properties

The hydrochloride salt form of this compound is preferred in pharmaceutical applications due to its enhanced stability, crystallinity, and handling characteristics compared to the free base.[1] While specific experimental data for some physical properties are not widely published, the following tables summarize the known quantitative information for the hydrochloride salt and the corresponding free base.

This compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ClNO₂ | [1] |

| Molecular Weight | 243.73 g/mol | [1] |

| CAS Number | 916483-67-5 | [1] |

| Appearance | White solid (presumed) | Inferred from similar compounds |

| Aqueous Solubility | Enhanced relative to free base | [1] |

This compound (Free Base)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [5] |

| Molecular Weight | 207.27 g/mol | [5] |

| CAS Number | 101376-25-4 | [5] |

Synthesis and Characterization

The synthesis of this compound hydrochloride is typically achieved in a two-step process starting from (S)-morpholin-3-ylmethanol. The following diagram illustrates the general synthetic workflow.

Caption: Synthetic workflow for this compound HCl.

Experimental Protocols

Step 1: Synthesis of this compound (Free Base)

This procedure is based on the benzylation of (S)-morpholin-3-ylmethanol.[1]

-

To a solution of (S)-morpholin-3-ylmethanol in acetonitrile, add N,N-diisopropylethylamine (DIPEA) as a base.

-

Slowly add benzyl bromide to the reaction mixture at room temperature (approximately 20°C).

-

Stir the reaction for 2 hours.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield this compound as the free base. A typical yield for this step is around 89%.[1]

Step 2: Formation of the Hydrochloride Salt

The free base is converted to its hydrochloride salt to improve its physicochemical properties.[1]

-

Dissolve the this compound free base in a suitable solvent such as ethanol or ethyl acetate.

-

Add a solution of hydrochloric acid (e.g., HCl in ethanol) to the mixture.

-

The hydrochloride salt will precipitate out of the solution.

-

Isolate the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound hydrochloride.

Characterization

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the free base and its derivatives. For the free base, an [M+H]⁺ ion is observed at m/z 208.[1]

-

NMR Spectroscopy: ¹H-NMR spectroscopy of related morpholinylmethanol derivatives typically shows characteristic signals for the aromatic protons (7.2–7.4 ppm), morpholine ring protons (3.4–3.9 ppm), and benzylic methylene protons (2.6–2.7 ppm).[1]

Role in Drug Discovery

Chiral morpholine derivatives are valuable scaffolds in the design of new drugs, particularly for CNS disorders, due to their ability to improve pharmacokinetic profiles.[3][6] this compound hydrochloride serves as a key starting material in this process. The following diagram outlines a generalized workflow for the utilization of such a compound in a drug discovery pipeline.

Caption: Role of chiral morpholines in a drug discovery workflow.

While specific signaling pathways for this compound hydrochloride are not yet fully elucidated, it is known that morpholine-containing compounds can interact with a variety of biological targets, including enzymes and receptors.[1] Research is ongoing to explore its potential therapeutic applications by targeting specific molecular pathways.[1] For instance, derivatives of morpholines have been investigated as ligands for dopamine receptors.

Conclusion

This compound hydrochloride is a chiral building block with significant potential in the field of drug discovery. Its favorable physicochemical properties, conferred by the morpholine scaffold and the hydrochloride salt form, make it an attractive starting point for the synthesis of novel therapeutic agents. Further research into its biological activity and specific molecular targets will be crucial in fully realizing its potential in the development of new medicines.

References

- 1. This compound Hydrochloride | Benchchem [benchchem.com]

- 2. This compound | RUO [benchchem.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C12H17NO2 | CID 1514270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of (S)-(4-Benzylmorpholin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(4-Benzylmorpholin-3-yl)methanol, a chiral morpholine derivative of significant interest in medicinal chemistry and drug discovery. The interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data is crucial for its structural confirmation and purity assessment.

Molecular Structure and Properties

-

IUPAC Name: [(3S)-4-benzylmorpholin-3-yl]methanol[1]

-

Molecular Formula: C₁₂H₁₇NO₂[1]

-

Molecular Weight: 207.27 g/mol [1]

The structure consists of a morpholine ring with a benzyl group attached to the nitrogen at position 4 and a hydroxymethyl group at the chiral center, C3, in the (S)-configuration.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.40 - 3.90 | Multiplet | 7H | Morpholine ring protons & -CH₂OH |

| ~ 2.60 - 2.70 | Multiplet | 2H | Benzylic methylene protons (-CH₂-Ph) |

| Signal varies | Broad Singlet | 1H | Hydroxyl proton (-OH) |

Note: Data is based on characteristic shifts for morpholinylmethanol derivatives. The solvent is typically DMSO-d₆ or CDCl₃.[2]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ ppm) | Assignment |

| ~ 138 | Quaternary aromatic C (benzyl) |

| ~ 129 | Aromatic CH (benzyl) |

| ~ 128 | Aromatic CH (benzyl) |

| ~ 127 | Aromatic CH (benzyl) |

| ~ 67 | Morpholine C-O |

| ~ 62 | -CH₂OH |

| ~ 60 | Morpholine C-N (C3) |

| ~ 58 | Benzylic -CH₂ |

| ~ 54 | Morpholine C-N |

| ~ 51 | Morpholine C-N |

Note: The exact number of signals and their shifts can vary based on the solvent and experimental conditions.

Table 3: Mass Spectrometry Data

| m/z Value | Ion | Method |

| 208 | [M+H]⁺ | ESI-MS |

The molecular ion peak for the free base is expected at m/z 208, corresponding to the protonated molecule.[2]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 | O-H stretch (broad) | Alcohol |

| ~ 3030 | C-H stretch | Aromatic |

| ~ 2800-3000 | C-H stretch | Aliphatic |

| ~ 1100 | C-O stretch | Ether/Alcohol |

Note: Data is based on characteristic absorption frequencies for related structures.[2]

Interpretation of Spectroscopic Data

The collective data from various spectroscopic techniques provides a detailed fingerprint of the molecule, allowing for unambiguous structure confirmation.

-

¹H NMR: The spectrum is characterized by a complex multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the five protons of the benzyl group.[2] The morpholine ring and hydroxymethyl protons appear as a series of multiplets between δ 3.4 and 3.9 ppm.[2] The two benzylic protons adjacent to the nitrogen are typically found further upfield (δ 2.6-2.7 ppm).[2] The hydroxyl proton usually presents as a broad, exchangeable singlet.

-

¹³C NMR: The ¹³C NMR spectrum should display all 12 carbon atoms, although some aromatic signals may overlap. Key signals include the hydroxymethyl carbon (~62 ppm), the carbons of the morpholine ring, and the benzylic methylene carbon (~58 ppm). The four distinct signals in the aromatic region confirm the monosubstituted benzene ring.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is ideal for this molecule. The observation of a prominent ion at m/z 208 confirms the protonated molecular ion [M+H]⁺, consistent with the molecular weight of 207.27 g/mol .[1][2]

-

Infrared Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, broad absorption band around 3300 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group.[2] The presence of C-O stretching vibrations (around 1100 cm⁻¹) further confirms the alcohol and ether functionalities within the morpholine ring.[2] Aliphatic and aromatic C-H stretching bands appear around 2800-3000 cm⁻¹ and just above 3000 cm⁻¹, respectively.

Experimental Protocols

Synthesis: Alkylation of (S)-Morpholin-3-ylmethanol

A common synthetic route to the title compound is the N-alkylation of (S)-Morpholin-3-ylmethanol.[2]

-

Reaction Setup: (S)-Morpholin-3-ylmethanol is dissolved in acetonitrile.

-

Addition of Reagents: N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base, followed by the dropwise addition of benzyl bromide.

-

Reaction Conditions: The mixture is stirred at room temperature (approx. 20°C) for 2 hours.[2]

-

Workup: The solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions.

-

Purification: The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product can be further purified by silica gel chromatography if necessary. This procedure yields the target compound with high efficiency (typically around 89%).[2]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3] Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are referenced to an internal standard, tetramethylsilane (TMS) at δ 0.00 ppm.[4]

-

Mass Spectrometry: Low-resolution mass spectra are acquired using an ESI source coupled with a suitable mass analyzer (e.g., quadrupole or ion trap). High-resolution mass spectrometry (HRMS) can be performed on a time-of-flight (TOF) instrument to confirm the elemental composition.[4]

-

Infrared Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory for easy sample handling.[4]

Visualization of Analysis Workflow

The logical flow for the spectroscopic analysis and structural elucidation of this compound is depicted below.

References

The Morpholine Scaffold: A Cornerstone in Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective therapeutics for central nervous system (CNS) disorders is a paramount challenge in modern medicine. The blood-brain barrier (BBB) presents a formidable obstacle, limiting the access of many potential drug candidates to their intended targets within the brain. In this context, the morpholine moiety has emerged as a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of CNS-active compounds, including approved drugs and promising clinical candidates.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of morpholine derivatives in CNS drug discovery, with a focus on their pharmacological activities, underlying mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

The Versatility of the Morpholine Ring in CNS Drug Design

The six-membered heterocyclic morpholine ring, containing both a secondary amine and an ether functional group, possesses a unique combination of physicochemical properties that make it highly advantageous for CNS drug design.[3][4] Its pKa is in a physiologically relevant range, and the presence of the oxygen atom allows for hydrogen bond interactions, while the overall structure contributes to a favorable balance of hydrophilicity and lipophilicity.[2][3] This balance is crucial for BBB permeability, a critical determinant of a drug's efficacy in the CNS.[2][3]

The morpholine scaffold can be strategically employed in several ways:

-

As a Pharmacokinetic Modulator: The morpholine ring can improve the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of a drug candidate, enhancing its ability to cross the BBB and reach its target in sufficient concentrations.[1][5]

-

As a Bioisostere: It can serve as a bioisosteric replacement for other cyclic amines, such as piperidine or piperazine, often leading to improved properties. For instance, replacing a pyrrolidine with a morpholine ring in certain compounds has been shown to significantly increase inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2]

-

As a Key Interacting Moiety: The morpholine ring itself can directly participate in binding to the active site of a target protein, forming crucial hydrogen bonds or hydrophobic interactions that contribute to the compound's potency and selectivity.[2]

Therapeutic Applications of Morpholine Derivatives in CNS Disorders

The versatility of the morpholine scaffold has led to its exploration in a wide array of CNS disorders.

Neurodegenerative Diseases

In conditions like Alzheimer's and Parkinson's disease, morpholine derivatives have shown significant promise as enzyme inhibitors.[6] They have been designed to target key enzymes implicated in the pathophysiology of these diseases, including:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is important for cognitive function.

-

Monoamine Oxidase B (MAO-B): By inhibiting MAO-B, these compounds can increase dopamine levels in the brain, a key strategy in Parkinson's disease treatment.[2]

-

Beta-secretase 1 (BACE1): Inhibition of BACE1 is a therapeutic strategy aimed at reducing the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease.

Table 1: Inhibitory Activity of Selected Morpholine Derivatives against Neurodegenerative Disease Targets

| Compound Class | Target | IC50 / Ki | Reference |

| Morpholine-based chalcones | MAO-B | IC50 as low as 0.030 µM | [2] |

| AChE | IC50 of 6.1 µM | [2] | |

| Coumarin-pyrrolidine hybrid | AChE | > 100 µM | [2] |

| MAO-B | 21 µM | [2] | |

| Coumarin-morpholine hybrid | AChE | 1 µM | [2] |

| MAO-B | 0.372 µM | [2] | |

| Chiral alkoxymethyl morpholine analogs | Dopamine D4 Receptor | Ki values ranging from 2.2 nM to 730 nM | [7] |

Mood Disorders and Pain

Morpholine derivatives have been investigated as modulators of various receptors involved in mood regulation and pain perception.[5] For example, they are core components of drugs targeting serotonin and norepinephrine reuptake, which are established treatments for depression and anxiety.[8]

CNS Tumors

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in CNS tumors. Several morpholine-containing compounds have been developed as inhibitors of these kinases, showing potential as anticancer agents.[9]

Epilepsy

Some morpholine derivatives have demonstrated antiseizure activity, suggesting their potential in the treatment of epilepsy.[10][11]

Key Signaling Pathways Modulated by Morpholine Derivatives

The therapeutic effects of morpholine derivatives are mediated through their interaction with specific signaling pathways in the CNS.

Figure 1: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives.

Figure 2: Dopamine D4 receptor signaling and antagonism by morpholine derivatives.

Experimental Protocols for Evaluating Morpholine Derivatives

A robust and multifaceted experimental approach is essential to characterize the CNS activity of novel morpholine derivatives.

In Vitro Assays

Figure 3: General workflow for the in vitro evaluation of morpholine derivatives.

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[12]

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

-

Materials:

-

Acetylcholinesterase (from electric eel or recombinant human)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (morpholine derivative)

-

Positive control (e.g., Donepezil)

-

96-well microplate and reader

-

-

Procedure:

-

Prepare solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.

-

Add the AChE solution to the wells of a 96-well plate.

-

Add various concentrations of the test compound or positive control to the wells. Include a control with no inhibitor.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding a mixture of ATCI and DTNB to each well.

-

Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 10-15 minutes).

-

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

2. Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This is a sensitive assay for screening MAO-B inhibitors.[13]

-

Principle: MAO-B catalyzes the oxidation of a substrate (e.g., tyramine), producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin), which is measured fluorometrically.

-

Materials:

-

Recombinant human MAO-B enzyme

-

Substrate (e.g., p-Tyramine)

-

Fluorogenic probe (e.g., Amplex® Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compound

-

Positive control (e.g., Selegiline)

-

96-well black microplate and fluorescence reader

-

-

Procedure:

-

Prepare solutions of MAO-B, substrate, probe, HRP, and test compound in the assay buffer.

-

Add the MAO-B enzyme to the wells of a 96-well plate.

-

Add various concentrations of the test compound or positive control.

-

Pre-incubate the plate.

-

Initiate the reaction by adding a mixture of the substrate, probe, and HRP.

-

Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for a set period.

-

-

Data Analysis: Determine the rate of fluorescence increase. Calculate the percentage of inhibition and the IC50 value.

3. Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability

PAMPA is a high-throughput, non-cell-based assay to predict the passive permeability of compounds across the BBB.[5][13][14]

-

Principle: A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane. The test compound is added to a donor well, and its diffusion across the artificial membrane into an acceptor well is measured over time.

-

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Brain lipid solution

-

Phosphate buffered saline (PBS)

-

Test compound

-

Analysis system (e.g., LC-MS/MS or UV-Vis spectrophotometer)

-

-

Procedure:

-

Coat the filter of the donor plate with the brain lipid solution.

-

Add the test compound solution to the donor wells.

-

Fill the acceptor wells with buffer.

-

Sandwich the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours).

-

After incubation, determine the concentration of the compound in both the donor and acceptor wells.

-

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

In Vivo Models

Figure 4: General workflow for the in vivo evaluation of a lead morpholine derivative.

1. Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This is a widely used model to screen for anticonvulsant drugs.[6][8]

-

Principle: PTZ is a GABA-A receptor antagonist that, at subconvulsive doses, can induce seizures. The ability of a test compound to prevent or delay the onset of seizures is a measure of its anticonvulsant activity.

-

Animals: Mice (e.g., C57BL/6).

-

Procedure:

-

Administer the test compound (morpholine derivative) or vehicle to the mice via an appropriate route (e.g., intraperitoneal, oral).

-

After a set pre-treatment time, administer a subconvulsive dose of PTZ (e.g., 30-35 mg/kg, i.p.).

-

Immediately place the mouse in an observation chamber and record the latency to the first seizure and the severity of the seizures over a 30-minute period.

-

-

Data Analysis: Compare the seizure latency and severity in the treated group to the vehicle control group.

2. MPTP-Induced Mouse Model of Parkinson's Disease

This model is used to study the neuroprotective effects of compounds against dopamine neuron degeneration.[1][15]

-

Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking some of the pathological features of Parkinson's disease.

-

Animals: Mice (e.g., C57BL/6).

-

Procedure:

-

Administer MPTP to the mice (e.g., multiple intraperitoneal injections).

-

Administer the test compound before, during, or after MPTP administration to assess its neuroprotective or neurorestorative effects.

-

After a certain period, assess motor function using tests like the rotarod or open field test.

-

Sacrifice the animals and perform neurochemical (e.g., HPLC for dopamine levels) and immunohistochemical (e.g., tyrosine hydroxylase staining for dopamine neurons) analyses of the brain.

-

-

Data Analysis: Compare the motor performance, dopamine levels, and number of surviving dopamine neurons between the treated and untreated MPTP groups.

3. In Situ Brain Perfusion Technique

This technique provides a more physiologically relevant measure of BBB permeability in vivo.[4][16][17]

-

Principle: The brain of an anesthetized rodent is perfused with an artificial physiological buffer containing the test compound via the carotid artery. This allows for precise control over the concentration of the compound delivered to the brain and eliminates the influence of peripheral metabolism.

-

Animals: Rats or mice.

-

Procedure:

-

Anesthetize the animal and expose the carotid artery.

-

Cannulate the artery and begin perfusion with the buffer containing a known concentration of the test compound and a vascular space marker.

-

After a short perfusion time (e.g., 30-60 seconds), stop the perfusion and collect the brain.

-

Measure the concentration of the compound and the marker in the brain tissue.

-

-

Data Analysis: Calculate the brain uptake clearance or permeability-surface area (PS) product, which represents the rate of transport across the BBB.

Conclusion

Morpholine derivatives represent a highly valuable and versatile class of compounds in the ongoing search for new CNS therapies. Their favorable physicochemical properties, ability to modulate a wide range of CNS targets, and proven success in approved drugs underscore their importance in medicinal chemistry. A thorough understanding of their structure-activity relationships, mechanisms of action, and the application of a comprehensive suite of in vitro and in vivo experimental models, as outlined in this guide, will be crucial for the successful discovery and development of the next generation of morpholine-based CNS drugs.

References

- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Blood–Brain Barrier Permeability Using the In Situ Mouse Brain Perfusion Technique | Semantic Scholar [semanticscholar.org]

- 3. chemistryforsustainability.org [chemistryforsustainability.org]

- 4. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. paralab.es [paralab.es]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aprepitant - Wikipedia [en.wikipedia.org]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]

- 15. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of early blood-brain barrier disruption by in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

(S)-(4-Benzylmorpholin-3-yl)methanol: A Versatile Synthetic Intermediate in Drug Discovery

(S)-(4-Benzylmorpholin-3-yl)methanol is a chiral morpholine derivative that has emerged as a valuable and versatile intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug development. Its rigid morpholine scaffold, combined with the stereospecific presentation of a hydroxymethyl group and a readily modifiable benzyl protecting group, makes it an attractive building block for creating novel therapeutic agents. This technical guide provides an in-depth overview of its synthesis, key reactions, and its significant role in the development of neurokinin-1 (NK1) receptor antagonists.

Physicochemical Properties and Spectroscopic Data

This compound is a chiral organic compound with the molecular formula C₁₂H₁₇NO₂. The hydrochloride salt is often used in pharmaceutical synthesis to improve stability and solubility.[1]

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| CAS Number | 101376-25-4 |

| Appearance | Varies; often a solid or oil |

| Chirality | (S)-configuration |

While a complete, publicly available, and assigned high-resolution NMR and FT-IR spectrum for this compound is not readily found in the searched literature, characteristic spectroscopic features for related morpholinylmethanol derivatives have been described.[1]

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Aromatic protons: ~7.2–7.4 ppm (multiplet)Morpholine ring protons: ~3.4–3.9 ppm (multiplet)Benzylic methylene protons: ~2.6–2.7 ppm (multiplet) |

| ¹³C NMR | Data for the specific compound is not detailed in the provided search results. |

| FT-IR | O-H stretch: ~3300 cm⁻¹C-O stretch: ~1100 cm⁻¹Morpholine ring vibrations are also expected. |

| Mass Spectrometry (ESI) | [M+H]⁺ at m/z 208 for the free base. |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the N-alkylation of the commercially available chiral starting material, (S)-Morpholin-3-ylmethanol.

Experimental Protocol: N-Alkylation of (S)-Morpholin-3-ylmethanol

This protocol describes the benzylation of (S)-Morpholin-3-ylmethanol using benzyl bromide.

Materials:

-

(S)-Morpholin-3-ylmethanol

-

Benzyl bromide

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous potassium hydroxide (KOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (S)-Morpholin-3-ylmethanol in acetonitrile, add N,N-Diisopropylethylamine (DIPEA) as a base.

-

To this mixture, add benzyl bromide dropwise at room temperature (~20°C).

-

Stir the reaction mixture at room temperature for approximately 2 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by silica gel chromatography.

Yield: This procedure has been reported to yield approximately 89% of this compound.[1]

Characterization: The product can be characterized by mass spectrometry, which should show an [M+H]⁺ ion at m/z 208.[1]

Synthetic Utility and Key Reactions

This compound serves as a versatile intermediate for further chemical transformations. The hydroxyl and benzyl groups are key functional handles for elaboration.

Conversion to Chloro and Fluoro Derivatives

The primary alcohol can be readily converted to the corresponding chloride and fluoride, which are valuable intermediates for introducing nucleophiles.

| Reaction | Reagents and Conditions | Yield | Product |

| Chlorination | Thionyl chloride, Dichloromethane, Room temperature, 15 hours | Quantitative | (S)-4-Benzyl-3-(chloromethyl)morpholine |

| Fluorination | Diethylaminosulfur trifluoride (DAST), Dichloromethane, 0-20°C, 3 hours | 70% | (S)-4-Benzyl-3-(fluoromethyl)morpholine |

Hydrogenolysis of the Benzyl Group

The N-benzyl group can be selectively removed via catalytic hydrogenation, liberating the secondary amine for further functionalization. This deprotection is a crucial step in many synthetic routes.

Conditions: Palladium on carbon (Pd/C), Hydrogen gas (H₂), Room temperature.

Application in the Synthesis of Aprepitant

A significant application of this compound is as a key intermediate in the synthesis of Aprepitant , a potent and selective neurokinin-1 (NK1) receptor antagonist. Aprepitant is used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The morpholine core of aprepitant is constructed from intermediates derived from this compound.

Caption: Synthetic workflow from this compound to Aprepitant.

Role in Neurokinin-1 (NK1) Receptor Signaling

This compound is instrumental in the synthesis of molecules that target the neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in pain transmission, inflammation, and emesis. Antagonists of the NK1 receptor, such as aprepitant, block the action of Substance P, thereby exerting their therapeutic effects.

The signaling pathway initiated by the binding of Substance P to the NK1 receptor is complex and involves multiple G proteins and second messengers.

References

Molecular weight and formula of (s)-(4-Benzylmorpholin-3-yl)methanol

An In-depth Technical Guide on (s)-(4-Benzylmorpholin-3-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound and its hydrochloride salt. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

This compound is a chiral morpholine derivative that serves as a valuable building block in the synthesis of more complex molecules.[1] Its structure, featuring a morpholine ring, a benzyl group, and a primary alcohol, makes it a versatile intermediate in pharmaceutical research. The hydrochloride salt form is often used to improve stability and solubility.[2]

Quantitative Data Summary

The key chemical and physical properties of this compound and its hydrochloride salt are summarized below.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 101376-25-4[1][3] | 101376-25-4[2] |

| Molecular Formula | C₁₂H₁₇NO₂[3][4][5] | C₁₂H₁₈ClNO₂[2] |

| Molecular Weight | 207.27 g/mol [1][3][4] | 243.73 g/mol [2] |

| IUPAC Name | [(3S)-4-benzylmorpholin-3-yl]methanol[1][3] | Not specified |

| Monoisotopic Mass | 207.125928785 Da[3] | Not specified |

| Topological Polar Surface Area | 32.7 Ų[3] | Not specified |

| Hydrogen Bond Donor Count | 1[4] | Not specified |

| Hydrogen Bond Acceptor Count | 3[4] | Not specified |

| Rotatable Bond Count | 3[4] | Not specified |

Synthesis and Experimental Protocols

The synthesis of this compound and its subsequent modifications involve several key steps. These protocols are detailed below based on available literature.

Alkylation of (S)-Morpholin-3-ylmethanol

This protocol describes the synthesis of the title compound from its direct precursor.

-

Reaction: (S)-Morpholin-3-ylmethanol is reacted with benzyl bromide.[2]

-

Base: N-ethyl-N,N-diisopropylamine (DIPEA) is used as the base.[2]

-

Solvent: Acetonitrile.[2]

-

Conditions: The reaction is carried out at room temperature (approx. 20°C) for 2 hours.[2]

-

Workup: The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in dichloromethane, washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions, dried over sodium sulfate, filtered, and concentrated.[2]

-

Yield: 89%.[2]

-

Characterization: Mass spectrometry shows an [M+H]⁺ ion at m/z 208.[2]

Chlorination to form (S)-4-Benzyl-3-(chloromethyl)morpholine

The primary alcohol of this compound can be converted to a chloride, a versatile intermediate for further functionalization.

-

Reaction: The alcohol intermediate is treated with thionyl chloride.[2]

-

Solvent: Dichloromethane.[2]

-

Conditions: The mixture is stirred at room temperature for 15 hours.[2]

-

Workup: Aqueous sodium hydroxide is added, followed by neutralization with 2N hydrochloric acid. The product is extracted with dichloromethane, and the organic layer is washed with water and brine, dried, and concentrated.[2]

-

Yield: Quantitative (100%).[2]

-

Characterization: Mass spectrometry shows an [M+H]⁺ ion at m/z 226.[2]

Fluorination to (S)-4-Benzyl-3-(fluoromethyl)morpholine

This protocol details the conversion of the chloromethyl intermediate to a fluoromethyl derivative.

-

Reaction: The (S)-4-Benzyl-3-(chloromethyl)morpholine intermediate is treated with diethylaminosulfur trifluoride (DAST).[2]

-

Solvent: Dichloromethane.[2]

-

Conditions: The reaction is stirred at 0°C to 20°C for 3 hours.[2]

-

Workup: The reaction is quenched with ice water and the pH is adjusted to 8 with saturated sodium bicarbonate. The product is extracted with dichloromethane, dried, filtered, and concentrated.[2]

-

Purification: Silica gel chromatography.[2]

-

Yield: 70%.[2]

-

Characterization: Mass spectrometry (ESI) shows an [M+H]⁺ ion at m/z 210.[2]

Conversion to Hydrochloride Salt

To improve handling properties, the free base is often converted to its hydrochloride salt.

-

Procedure: The free base, this compound, is treated with hydrochloric acid in a suitable solvent such as ethanol or ethyl acetate. This process follows standard acid-base salt preparation protocols to yield the hydrochloride salt, which typically has improved stability and crystallinity.[2]

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway from the precursor to the fluorinated derivative of this compound.

Caption: Synthetic pathway of this compound and its derivatives.

Biological Activity and Applications

This compound hydrochloride is recognized as a chiral compound with significant biological activity.[2] While specific signaling pathways are not detailed in the provided search results, it is suggested that the compound may interact with various molecular targets like enzymes and receptors, potentially modulating signaling and metabolic pathways.[2] Its structural features make it a valuable intermediate for chiral drug candidates, particularly those targeting neurological or metabolic disorders.[2] The stereochemistry is critical, as the (S)-enantiomer may exhibit preferential binding to biological targets compared to its (R)-counterpart.[2] Its primary use in research is as a building block for the synthesis of more complex, biologically active molecules.[2][5]

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol, a chiral morpholine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] The protocol is based on the alkylation of (S)-Morpholin-3-ylmethanol with benzyl bromide.

Chemical Properties and Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₂ | [2] |

| Molecular Weight | 207.27 g/mol | [1][2] |

| CAS Number | 101376-25-4 | [1] |

| Appearance | Not specified in literature | |

| Purity | >95% (commercially available) | [2] |

| Storage | 2-8 °C | [2] |

Reaction Scheme

The synthesis involves the N-alkylation of (S)-Morpholin-3-ylmethanol with benzyl bromide in the presence of a non-nucleophilic base.

Diagram of the Synthetic Pathway

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol details the step-by-step synthesis of this compound.

Materials and Reagents

| Reagent | Formula | MW | CAS No. | Notes |

| (S)-Morpholin-3-ylmethanol | C₅H₁₁NO₂ | 117.15 | Starting Material | |

| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 | Alkylating Agent |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 7087-68-5 | Base |

| Acetonitrile (ACN) | CH₃CN | 41.05 | 75-05-8 | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction Solvent |

| Saturated aq. Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Wash Solution |

| Saturated aq. Potassium Hydroxide | KOH | 56.11 | 1310-58-3 | Wash Solution |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying Agent |

Procedure

-

Reaction Setup: To a solution of (S)-Morpholin-3-ylmethanol in acetonitrile, add N,N-Diisopropylethylamine (DIPEA) as a base.[3]

-

Addition of Alkylating Agent: To the stirred solution, add benzyl bromide.[3]

-

Reaction: Stir the reaction mixture at room temperature (approximately 20°C) for 2 hours.[3]

-

Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.[3]

-

Workup and Extraction:

-

Final Concentration: Concentrate the filtrate under reduced pressure to yield the final product, this compound.[3]

Expected Yield and Characterization

-

Yield: 89%[3]

-

Characterization: The product can be characterized by mass spectrometry.

-

Mass Spectrometry (MS): [M+H]⁺ ion at m/z 208.[3]

-

Conversion to Hydrochloride Salt

For improved stability, crystallinity, and handling, the free base can be converted to its hydrochloride salt.[3]

-

Dissolve the purified this compound in a suitable solvent such as ethanol or ethyl acetate.

-

Treat the solution with hydrochloric acid.

-

The hydrochloride salt will precipitate and can be collected by filtration.

The molecular weight of this compound Hydrochloride is 243.73 g/mol .[3]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Benzyl bromide is lachrymatory and a corrosive agent. Handle with extreme care.

-

DIPEA is a corrosive and flammable liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Diagram of the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

(S)-(4-Benzylmorpholin-3-yl)methanol: A Versatile Chiral Building Block in Asymmetric Synthesis

(S)-(4-Benzylmorpholin-3-yl)methanol is a valuable chiral intermediate widely utilized in medicinal chemistry and drug discovery.[1][2] Its rigid morpholine scaffold and defined stereochemistry at the C-3 position make it an important building block for the synthesis of complex, biologically active molecules, particularly those targeting neurological and metabolic disorders.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this chiral synthon.

Application Notes

The primary application of this compound in asymmetric synthesis is as a chiral building block . Its inherent (S)-configuration is crucial for stereoselective interactions with biological targets such as enzymes and receptors.[1][2] Rather than serving as a transient chiral auxiliary that is later removed, this molecule is typically incorporated as a core structural motif into the final drug candidate. The benzyl group on the morpholine nitrogen provides a stable protecting group and can be strategically removed to allow for further functionalization.

The hydroxyl group offers a reactive handle for various chemical transformations, including etherification, esterification, and conversion to halides for subsequent nucleophilic substitution reactions. These modifications are instrumental in building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

Key applications include:

-

Synthesis of Chiral Morpholine Derivatives: It serves as a precursor for a variety of substituted chiral morpholines. The hydroxyl group can be converted to other functional groups, and the benzyl group can be deprotected to allow for modification of the nitrogen atom.

-

Scaffold for Bioactive Molecules: The chiral morpholine ring is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability.[2]

-

Precursor for Investigational Drugs: Its use as a starting material for the synthesis of drug candidates targeting the central nervous system (CNS) has been noted.[1]

Experimental Protocols

Detailed methodologies for key transformations involving this compound are provided below. These protocols are based on established synthetic procedures and offer a starting point for laboratory implementation.

Synthesis of this compound

This protocol describes the synthesis of the title compound from (S)-morpholin-3-ylmethanol.

Reaction Scheme:

Figure 1. Synthesis of this compound.

Procedure:

(S)-Morpholin-3-ylmethanol is reacted with benzyl bromide in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) as a base.[1] The reaction is typically carried out in acetonitrile at room temperature for approximately 2 hours.[1] Following the reaction, the mixture is concentrated under reduced pressure. The residue is then dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions. The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the product.[1]

| Reactant/Reagent | Molar Equiv. | Purpose |

| (S)-Morpholin-3-ylmethanol | 1.0 | Starting Material |

| Benzyl Bromide | 1.0-1.2 | Benzylating Agent |

| DIPEA | 1.5-2.0 | Base |

| Acetonitrile | - | Solvent |

Quantitative Data:

| Product | Yield | Analytical Method |

| This compound | 89% | Mass Spectrometry ([M+H]⁺ at m/z 208)[1] |

Functional Group Transformations of this compound

The primary alcohol of this compound can be readily converted to other functional groups, such as halides, which are versatile intermediates for further synthetic elaborations.

Reaction Schemes:

Figure 2. Functional group transformations.

a) Chlorination:

Procedure: this compound is treated with thionyl chloride in dichloromethane at room temperature for 15 hours.[1]

| Reactant/Reagent | Molar Equiv. | Purpose |

| This compound | 1.0 | Starting Material |

| Thionyl Chloride | 1.1-1.5 | Chlorinating Agent |

| Dichloromethane | - | Solvent |

Quantitative Data:

| Product | Yield | Analytical Method |

| (S)-4-Benzyl-3-(chloromethyl)morpholine | Quantitative | Mass Spectrometry ([M+H]⁺ at m/z 226)[1] |

b) Fluorination:

Procedure: The intermediate (S)-4-benzyl-3-(chloromethyl)morpholine is treated with diethylaminosulfur trifluoride (DAST) in dichloromethane.[1] The reaction is typically stirred for 3 hours while warming from 0°C to 20°C.[1] The workup involves quenching with ice water, adjusting the pH to 8 with saturated sodium bicarbonate, extraction with dichloromethane, drying, and purification by silica gel chromatography.[1]

| Reactant/Reagent | Molar Equiv. | Purpose |

| (S)-4-Benzyl-3-(chloromethyl)morpholine | 1.0 | Starting Material |

| DAST | 1.1-1.5 | Fluorinating Agent |

| Dichloromethane | - | Solvent |

Quantitative Data:

| Product | Yield | Analytical Method |

| (S)-4-Benzyl-3-(fluoromethyl)morpholine | 70% | Mass Spectrometry ([M+H]⁺ at m/z 210)[1] |

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates the logical progression from the starting chiral precursor to various functionalized morpholine derivatives.

Figure 3. Synthetic workflow.

References

Application Notes and Protocols: (S)-(4-Benzylmorpholin-3-yl)methanol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(4-Benzylmorpholin-3-yl)methanol is a valuable chiral building block in medicinal chemistry, prized for its stereodefined morpholine scaffold. This versatile intermediate is instrumental in the synthesis of complex molecules, particularly those targeting the central nervous system (CNS). Its rigid structure and the presence of a modifiable hydroxyl group make it an ideal starting point for creating libraries of compounds for drug discovery programs. The morpholine ring is a privileged scaffold in drug design, often improving pharmacokinetic properties such as aqueous solubility and metabolic stability. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this chiral building block for the development of novel therapeutic agents, with a focus on its application in the synthesis of Neurokinin-1 (NK1) receptor antagonists.

Applications in Drug Discovery: Synthesis of NK1 Receptor Antagonists

This compound is a key precursor in the synthesis of potent and selective NK1 receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in various physiological processes, including pain, inflammation, and emesis (vomiting). Antagonists of this receptor have significant therapeutic potential. A prominent example of a drug synthesized using a derivative of this building block is Aprepitant, an antiemetic used to prevent chemotherapy-induced and postoperative nausea and vomiting.[1]

The synthesis of NK1 receptor antagonists often involves the modification of the hydroxyl group of this compound to introduce various functionalities that interact with the receptor binding pocket. The stereochemistry at the C-3 position of the morpholine ring is crucial for potent biological activity.

Structure-Activity Relationship (SAR) of Morpholine-Based NK1 Antagonists

The following table summarizes the structure-activity relationship of a series of morpholine-based NK1 receptor antagonists, highlighting the impact of substitutions on their binding affinity.

| Compound | R Group | hNK1 IC50 (nM) |

| 1 | H | >1000 |

| 2 | 3,5-bis(trifluoromethyl)benzyl | 0.95 |

| 3 | 4-methoxybenzyl | 50 |

| 4 | 2-chlorobenzyl | 25 |

| 5 | 3-fluorobenzyl | 15 |

Data compiled from publicly available research literature on morpholine-based NK1 antagonists. hNK1 refers to the human NK1 receptor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-benzylation of (S)-morpholin-3-ylmethanol.

Materials:

-

(S)-Morpholin-3-ylmethanol

-

Benzyl bromide

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous potassium hydroxide solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a solution of (S)-morpholin-3-ylmethanol (1.0 eq) in anhydrous acetonitrile, add DIPEA (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzyl bromide (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous potassium hydroxide solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Expected Yield: ~85-95%

Protocol 2: Synthesis of (S)-4-Benzyl-3-(fluoromethyl)morpholine

This protocol details the fluorination of the hydroxyl group of this compound using diethylaminosulfur trifluoride (DAST).

Materials:

-

This compound

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM, anhydrous)

-

Ice-cold water

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DAST (1.2 eq) to the stirred solution. Caution: DAST is toxic and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice-cold water and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (S)-4-Benzyl-3-(fluoromethyl)morpholine.

Expected Yield: ~60-70%

Visualizations

Experimental Workflow: Synthesis of (S)-4-Benzyl-3-(fluoromethyl)morpholine

Caption: Synthetic workflow for the preparation of (S)-4-Benzyl-3-(fluoromethyl)morpholine.

Signaling Pathway: Substance P / NK1 Receptor

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a signaling cascade leading to the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively, culminating in various cellular responses.

Caption: Simplified signaling pathway of the Substance P/NK1 receptor and the inhibitory action of antagonists.

References

Application Note and Protocol for N-Benzylation of (S)-Morpholin-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-benzylation of (S)-morpholin-3-ylmethanol to synthesize (S)-(4-benzylmorpholin-3-yl)methanol. This key intermediate is valuable in the synthesis of chiral drug candidates, particularly for neurological and metabolic disorders.[1] The protocol described herein is based on a standard alkylation reaction.

Experimental Protocol

The N-benzylation of (S)-morpholin-3-ylmethanol is achieved through alkylation with benzyl bromide in the presence of a non-nucleophilic base.

Materials and Reagents:

-